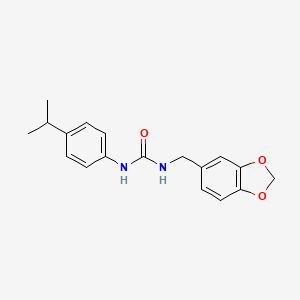
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-isopropylphenyl)urea
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-isopropylphenyl)urea, also known as BDBI, is a compound that has been gaining attention in scientific research due to its potential therapeutic properties. BDBI is a urea derivative that has been synthesized and studied for its biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-isopropylphenyl)urea is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-isopropylphenyl)urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells. The exact mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-isopropylphenyl)urea is an area of ongoing research.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-isopropylphenyl)urea has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cancer cell proliferation. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-isopropylphenyl)urea has also been shown to have neuroprotective effects and to improve cognitive function. Additionally, N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-isopropylphenyl)urea has been shown to have antidiabetic and cardioprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-isopropylphenyl)urea has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to be stable under various conditions. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-isopropylphenyl)urea has also been shown to have low toxicity and to be well-tolerated in animal models. However, there are limitations to using N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-isopropylphenyl)urea in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-isopropylphenyl)urea. One area of research is the development of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-isopropylphenyl)urea as a potential therapeutic agent for various diseases and conditions. Another area of research is the elucidation of its mechanism of action and the identification of its molecular targets. Additionally, the optimization of its synthesis method and the development of new analogs of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-isopropylphenyl)urea are areas of ongoing research. Overall, the study of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-isopropylphenyl)urea has the potential to lead to the development of new therapeutics for various diseases and conditions.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-isopropylphenyl)urea has been studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-isopropylphenyl)urea has been studied in vitro and in vivo for its effects on various cell lines and animal models. The scientific research application of N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-isopropylphenyl)urea is extensive, and it has been studied for its potential use in treating various diseases and conditions.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(4-propan-2-ylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12(2)14-4-6-15(7-5-14)20-18(21)19-10-13-3-8-16-17(9-13)23-11-22-16/h3-9,12H,10-11H2,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSFWQYMJFGRBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824033 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(propan-2-yl)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-({[(3,5-dimethylphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4287112.png)
![N-(4-ethoxyphenyl)-N'-[1-(4-propylphenyl)ethyl]thiourea](/img/structure/B4287116.png)
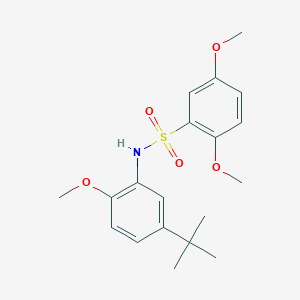
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B4287129.png)
![isopropyl 4-({[(2,4-dimethylphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4287138.png)
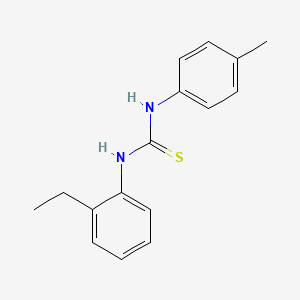

![N-[1-(3-methoxyphenyl)ethyl]-N'-1-naphthylthiourea](/img/structure/B4287165.png)
![N-[1-(4-ethoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B4287168.png)
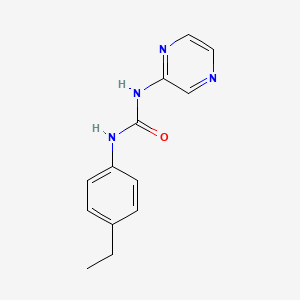


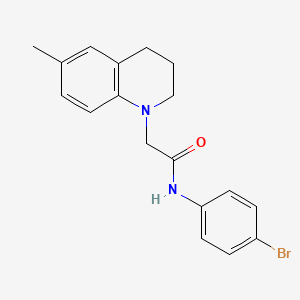
![dimethyl 5-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}isophthalate](/img/structure/B4287197.png)